alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile
Description
α,α-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile is a fluorinated aromatic nitrile derivative characterized by two 4-(dimethylamino)phenyl groups at the α-position of the acetonitrile moiety and a fluorine atom at the 2-position of the benzene ring. This structural configuration imparts unique electronic properties due to the electron-donating dimethylamino groups and the electron-withdrawing fluorine substituent.
Properties
Molecular Formula |
C24H24FN3 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2,2-bis[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C24H24FN3/c1-27(2)20-13-9-18(10-14-20)24(17-26,22-7-5-6-8-23(22)25)19-11-15-21(16-12-19)28(3)4/h5-16H,1-4H3 |
InChI Key |
JSKJHDUZGFEOBX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C#N)(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile typically involves multi-step organic reactions. One common method includes the following steps:
-
Formation of the Benzeneacetonitrile Core: : The initial step involves the preparation of the benzeneacetonitrile core, which can be achieved through a Friedel-Crafts acylation reaction. This reaction uses benzene and acetonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
-
Introduction of Dimethylamino Groups: : The next step involves the introduction of dimethylamino groups. This can be done through a nucleophilic substitution reaction where dimethylamine reacts with the benzeneacetonitrile derivative.
-
Fluorination: : The final step is the introduction of the fluoro group. This can be achieved using a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the nitrile group to an amine.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles such as hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups
Reduction: Amines and other reduced forms
Substitution: Substituted derivatives with new functional groups replacing the fluoro group
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in cancer treatment. Research indicates that alpha,alpha-Bis[4-(dimethylamino)phenyl]-2-fluoro-benzeneacetonitrile exhibits strong cytotoxic effects against various cancer cell lines.
Case Study: Clonogenic Assays
- Objective : To evaluate the compound's effectiveness against tumor cells.
- Methodology : Clonogenic assays were performed on different cancer cell lines including Lewis lung carcinoma and P388 leukemia.
- Results : The compound demonstrated significant inhibition of cell proliferation, indicating its potential as an effective chemotherapeutic agent .
Antimicrobial Properties
Beyond its anticancer applications, this compound also exhibits antimicrobial properties. Studies have shown that derivatives containing the dimethylamino group demonstrate enhanced antibacterial activity against various pathogens.
Case Study: Antibacterial Activity
- Objective : To assess the antibacterial efficacy of the compound.
- Methodology : Testing against Gram-positive and Gram-negative bacteria.
- Results : The compound showed significant activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
Therapeutic Combinations
Research has indicated that this compound can be effectively combined with other therapeutic agents to enhance treatment outcomes.
Combination Therapy Insights
Mechanism of Action
The mechanism of action of alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs involve variations in substituents on the benzene ring or α-position. Below is a comparative analysis based on substituent effects, electronic properties, and applications, derived from available literature and supplier data (see Table 1).
Table 1: Key Structural and Electronic Comparisons
Key Findings
Electronic Modulation: The dimethylamino groups in the target compound enhance electron density at the α-position, facilitating charge-transfer interactions. In contrast, analogs like 2-Fluoro-α-hydroxy-Benzeneacetonitrile (290374-44-6) exhibit reduced electron density due to the hydroxyl group’s electron-withdrawing nature . Fluorine’s inductive effect stabilizes the aromatic ring but is less pronounced than formyl groups (e.g., in 136262-99-2), which significantly reduce electron density and alter reactivity .
Solubility and Stability: The dimethylamino substituents likely improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar methyl or formyl analogs. However, steric bulk from the bis-aryl groups may reduce crystallinity.
Synthetic Utility: The target compound’s dual electron-donating groups make it a candidate for metal coordination or as a ligand in catalysis. In contrast, 2-Fluoro-α-(methylamino)-Benzeneacetonitrile (370554-90-8) may serve as a precursor for heterocyclic synthesis due to its reactive amino group .
Biological Activity
Alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile (CAS Number: 57855-49-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by two dimethylamino groups and a fluoro substituent on a benzene ring, which contributes to its biological activity. The molecular formula is C19H20F1N2, and it has a molecular weight of approximately 300.37 g/mol.
Research indicates that this compound may exert its biological effects through multiple pathways:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar to flavopiridol, this compound may inhibit CDKs, which are crucial for cell cycle regulation. This inhibition can lead to anti-proliferative effects in cancer cells .
- Binding Affinity : Interaction studies show that this compound has significant binding affinity for various biological targets, potentially affecting cellular signaling pathways .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies
- Anticancer Efficacy : In vitro studies have shown that this compound significantly inhibits the growth of prostate and colon cancer cells at concentrations below 200 nM. This effect is attributed to its ability to induce cell cycle arrest and apoptosis in cancerous cells .
- Anti-inflammatory Mechanism : A study demonstrated that this compound reduced inflammation in animal models by inhibiting the production of pro-inflammatory cytokines. It was found to have an efficacy comparable to standard anti-inflammatory drugs like diclofenac sodium, with an inhibition percentage of 93.80% at 1 mM concentration .
- Analgesic Activity : Another investigation highlighted its analgesic properties, revealing significant pain relief in models of acute inflammation. The compound's ability to lower TNF-α levels was noted as a critical mechanism for its analgesic effects .
Q & A
Q. What are the common synthetic pathways for alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves sequential substitution and coupling reactions. A plausible route includes:
Fluorination : Introducing fluorine at the ortho position of benzeneacetonitrile via electrophilic aromatic substitution using a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions .
Buchwald-Hartwig Amination : Coupling 4-(dimethylamino)phenyl groups to the central benzene ring using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand like Xantphos. This step requires precise control of temperature (80–100°C) and inert atmosphere .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol to achieve >95% purity .
- Key Intermediates :
2-Fluorobenzeneacetonitrile, 4-(dimethylamino)phenylboronic acid (pinacol ester) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR :
- Dimethylamino groups : Singlets at δ ~2.8–3.2 ppm (¹H) and δ ~40–45 ppm (¹³C) .
- Fluorine : Coupling patterns in ¹H NMR (e.g., doublet of doublets due to ortho-F and adjacent CH groups) .
- IR Spectroscopy :
- Sharp peak at ~2220–2240 cm⁻¹ (C≡N stretch) .
- Mass Spectrometry :
- High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:
- Charge Distribution : Electron-donating dimethylamino groups increase electron density on the central benzene ring, while the fluorine atom withdraws electrons .
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~3.5–4.0 eV) indicate potential applications in optoelectronics .
- Solvatochromism : Simulate UV-Vis spectra in solvents (e.g., DMSO vs. hexane) to predict absorption maxima shifts .
Q. What strategies resolve contradictions in experimental data on the compound’s stability under varying pH conditions?
- Methodological Answer :
- Controlled Stability Studies :
| pH | Condition | Degradation Pathway |
|---|---|---|
| <3 | Acidic hydrolysis | Cleavage of dimethylamino groups |
| 7–9 | Stable | No significant degradation |
| >10 | Base-induced decomposition | Nitrile hydrolysis to carboxylic acid |
- Analytical Cross-Validation : Use HPLC-PDA to track degradation products and ¹⁹F NMR to monitor fluorine environment changes .
Q. What are the challenges in optimizing this compound’s fluorescence quantum yield for bioimaging applications?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to red-shift emission .
- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to enhance Stokes shift .
- Aggregation-Induced Emission (AIE) : Assess solid-state vs. solution-phase fluorescence to mitigate quenching .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values across studies?
- Methodological Answer :
- Standardized Protocols : Use the shake-flask method at 25°C with HPLC quantification .
- Solvent Polarity :
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| DMSO | 45.2 ± 1.3 | |
| Ethanol | 12.8 ± 0.9 | |
| Water | <0.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
